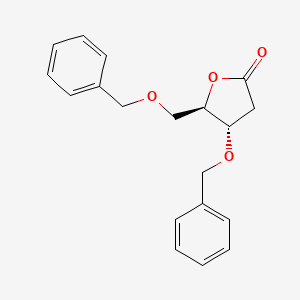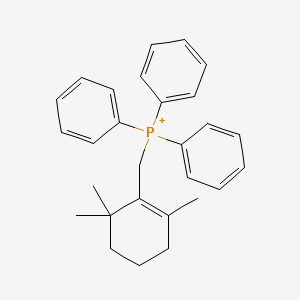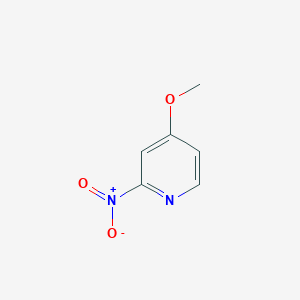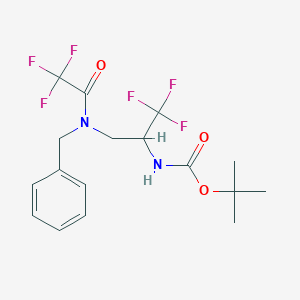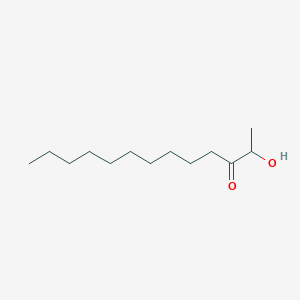
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 2-hydroxyacetophenone followed by formylation. The process typically includes the following steps:
Fluorination: The starting material, 2-hydroxyacetophenone, is subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Formylation: The fluorinated intermediate is then treated with a formylating agent, such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4), to introduce the aldehyde group at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of cost-effective and readily available reagents to minimize production costs.
化学反応の分析
Types of Reactions
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aldehyde dehydrogenases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids.
Pathways Involved: It participates in metabolic pathways involving the detoxification of aldehydes and the biosynthesis of various biomolecules.
類似化合物との比較
Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
2-Fluoroacetophenone: Lacks the hydroxyl group, which affects its solubility and reactivity.
5-Fluoro-2-hydroxyacetophenone: Similar structure but with different functional group positioning, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C8H7FO2 |
|---|---|
分子量 |
154.14 g/mol |
IUPAC名 |
2-(2-fluoro-5-hydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2 |
InChIキー |
AYYIOYHLFSYWEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


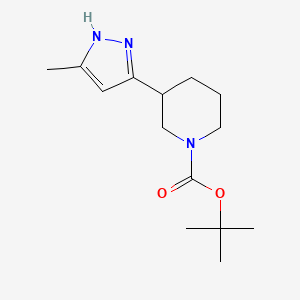
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)

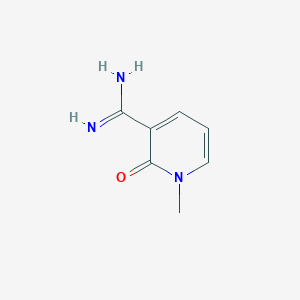
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
